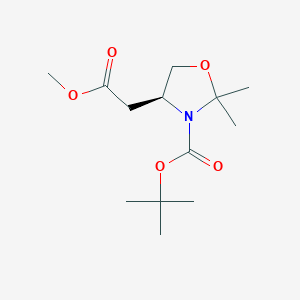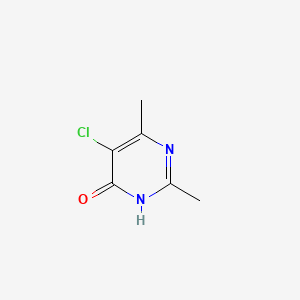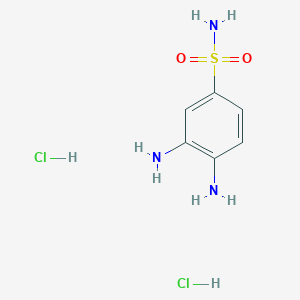
3,4-Diaminobenzenesulfonamide, diHCl
Übersicht
Beschreibung
3,4-Diaminobenzenesulfonamide, also known as 3,4-Diamino-benzenesulfonamide, is a chemical compound with the molecular formula C6H9N3O2S . Its dihydrochloride form has the molecular formula C6H11Cl2N3O2S . The compound has an average mass of 187.220 Da and a monoisotopic mass of 187.041550 Da .
Molecular Structure Analysis
The molecular structure of 3,4-Diaminobenzenesulfonamide is characterized by the presence of an aromatic benzene ring substituted with two amino groups and a sulfonamide group . In its dihydrochloride form, the compound also includes two chloride ions .Physical And Chemical Properties Analysis
3,4-Diaminobenzenesulfonamide has an average mass of 187.220 Da and a monoisotopic mass of 187.041550 Da . Its dihydrochloride form has a molecular weight of 260.14 .Wissenschaftliche Forschungsanwendungen
1. Synthesis and Characterization in Energetic Materials
3,4-Diaminobenzenesulfonamide, diHCl is a component in the synthesis and structural characterization of highly energetic materials. For example, it was involved in the synthesis of highly energetic 3,4-di(nitramino)furazan, which has applications in explosives due to its high detonation performance (Tang et al., 2015).
2. Role in the Discovery of Potent Agonists
This chemical has played a role in the discovery of potent agonists for specific receptors. For instance, studies involving 4-acylaminobenzenesulfonamides led to the identification of highly selective human β3 adrenergic receptor agonists, highlighting its importance in receptor-targeted drug discovery (Parmee et al., 1998).
3. Involvement in Early Antibacterial Studies
Historically, derivatives of this compound have been studied for their role in antibacterial activity. Observations on the mode of action of sulfanilamide, a related compound, have been instrumental in understanding the mechanism of bacterial inhibition (Bliss & Long, 1937).
4. Synthesis and Biological Activity in Medicinal Chemistry
This compound is also integral to the synthesis and biological activity analysis in medicinal chemistry. For example, its derivatives have been synthesized and tested for their cytotoxicity and potential as inhibitors in various biological systems (Gul et al., 2016).
Wirkmechanismus
Eigenschaften
IUPAC Name |
3,4-diaminobenzenesulfonamide;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2S.2ClH/c7-5-2-1-4(3-6(5)8)12(9,10)11;;/h1-3H,7-8H2,(H2,9,10,11);2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XINLQCVOMUXYEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)N)N)N.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11Cl2N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(3R,3aR,6S,6aS)-6-[tert-butyl(dimethyl)silyl]oxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-ol](/img/structure/B3114804.png)

![3-[(3-Hydroxyphenyl)diazenyl]phenol](/img/structure/B3114807.png)
![Tert-butyl 4-[(4-methylpiperazin-1-yl)carbonyl]piperidine-1-carboxylate](/img/structure/B3114818.png)
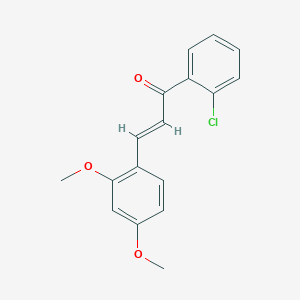
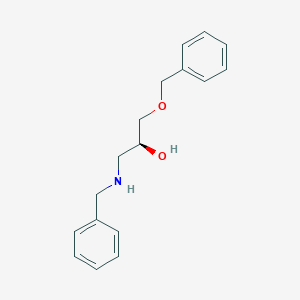

![Benzo[b]thiophen-5-yl acetate](/img/structure/B3114846.png)


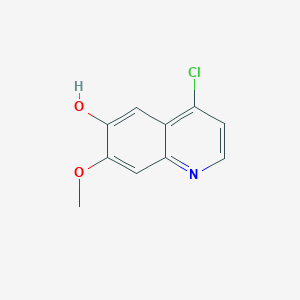
![2-[3-(Trifluoromethyl)-3H-diazirin-3-yl]-4-methoxybenzaldehyde](/img/structure/B3114865.png)
